

Application Notes and Protocols for SR 142948 In Vivo Experimental Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo use of **SR 142948**, a potent and selective non-peptide neurotensin receptor antagonist, in various mouse experimental models. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the physiological and pharmacological effects of this compound.

Introduction to SR 142948

SR 142948 is a valuable research tool for studying the roles of the neurotensin system in the central nervous system and periphery. It is an orally active antagonist with good blood-brain barrier permeability, making it suitable for in vivo studies targeting central neurotensin receptors.[1][2] Its high affinity for neurotensin receptors allows for the investigation of its potential in various therapeutic areas, including psychiatric disorders.[2]

Data Presentation

Table 1: In Vitro and In Vivo Activity of SR 142948

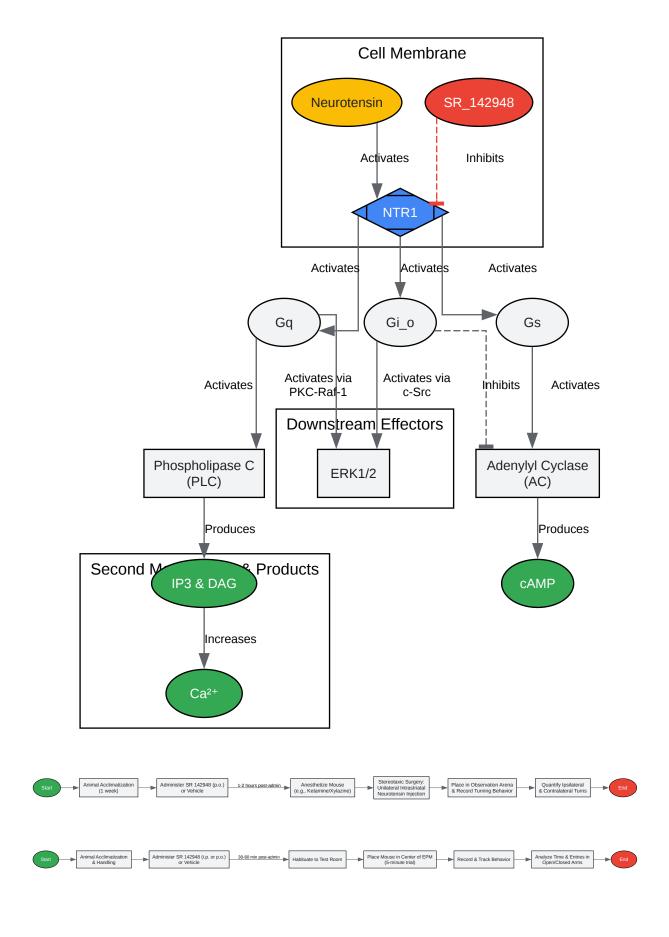


Parameter	Species/System	Value	Administration/Ass ay Conditions
IC50	h-NTR1-CHO cells	1.19 nM	[¹²⁵ I-Tyr³]NT binding inhibition
HT-29 cells	0.32 nM	[¹²⁵ I-Tyr³]NT binding inhibition	
Adult rat brain	3.96 nM	[¹²⁵ I-Tyr ³]NT binding inhibition	
HT-29 cells	3.9 nM	Antagonism of NT- induced inositol monophosphate formation	
In Vivo Efficacy	Female Swiss albino CD1 mice	2 μg/kg (p.o.)	Inhibition of turning behavior induced by intrastriatal NT (10 pg/mouse)
Mice	4 mg/kg (p.o.)	54% blockade of NT-induced hypothermia	
Rats	0.1 mg/kg (i.p.)	Complete antagonism of NT-evoked acetylcholine release in the striatum	

Signaling Pathway

The neurotensin receptor 1 (NTR1), the primary target of **SR 142948**, is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, leading to the activation of several downstream signaling cascades.







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Antidepressant-like effect of neurotensin administered in the ventral tegmental area in the forced swimming test PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for SR 142948 In Vivo Experimental Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031177#sr-142948-in-vivo-experimental-protocol-formice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com